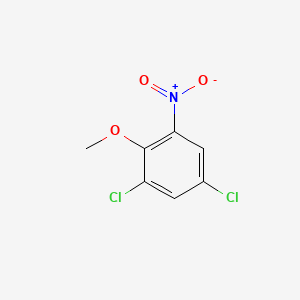

1,5-Dichloro-2-methoxy-3-nitrobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1,5-dichloro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRXLBNJKPMELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190625 | |

| Record name | 2,6-Dichloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37138-82-2 | |

| Record name | 2,6-Dichloro-4-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037138822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Research Trajectories for the Chemical Compound

Role as a Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis. Its utility stems from the distinct reactivity of its three different functional groups—the nitro group, the chlorine atoms, and the methoxy (B1213986) group. Each of these sites can be targeted for chemical modification, allowing for the stepwise construction of complex molecules.

The nitro group is a key functional group that can be readily reduced to form an aniline (B41778) derivative, which is a common precursor in the synthesis of dyes and pharmaceuticals. acs.orgresearchgate.net The chlorine atoms on the aromatic ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions. acs.org The electron-withdrawing effect of the adjacent nitro group can facilitate such substitutions. The methoxy group can also be modified, for instance, by ether cleavage, to introduce a hydroxyl group, further expanding the synthetic possibilities. This multi-functionality makes the compound a versatile starting material for creating a diverse range of substituted aromatic products.

Multi-step Synthesis from Benzene (B151609) Derivatives

Applications in Advanced Materials and Medicinal Chemistry Research

The derivatives synthesized from this compound and similar halogenated nitroaromatics are being explored for their potential in advanced materials and medicinal chemistry. In materials science, nitroaromatic compounds are used in the synthesis of polymers and dyes. mcgroup.co.uk The specific substituents on the benzene ring can be tuned to achieve desired electronic or optical properties in the final material.

In medicinal chemistry, the introduction of halogen atoms is a well-established strategy for enhancing the biological activity of drug molecules. nih.govnih.gov Halogenated compounds are integral to the development of new therapeutic agents. researchgate.netnamiki-s.co.jp For instance, nitroarene-based prodrugs have been designed to be activated by specific enzymes found in bacteria, representing a novel approach to combat antibiotic resistance. rsc.org Furthermore, nitrostyrene (B7858105) derivatives have shown promise as antimicrobial agents. mdpi.com The structural framework provided by this compound serves as a scaffold for building molecules that could be investigated for various therapeutic applications, including the development of new antibacterial or anticancer agents. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37138-82-2 | synquestlabs.comsigmaaldrich.com |

| Molecular Formula | C₇H₅Cl₂NO₃ | synquestlabs.comsigmaaldrich.com |

| Molecular Weight | 222.02 g/mol | synquestlabs.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | OQRXLBNJKPMELG-UHFFFAOYSA-N | sigmaaldrich.com |

An in-depth examination of the synthetic strategies for producing this compound reveals a process reliant on the precise control of electrophilic and nucleophilic substitution reactions. The specific arrangement of chloro, methoxy, and nitro groups on the benzene ring necessitates a carefully planned multi-step synthesis where the order of reactions is paramount to achieving the desired substitution pattern.

Chemical Reactivity and Transformation Studies of 1,5 Dichloro 2 Methoxy 3 Nitrobenzene

Electrophilic Reactivity of the Chemical Compound

The benzene (B151609) ring of 1,5-dichloro-2-methoxy-3-nitrobenzene is substituted with two moderately deactivating chloro groups, a strongly deactivating nitro group, and a strongly activating methoxy (B1213986) group. Electrophilic aromatic substitution reactions on a substituted benzene ring are governed by the collective electronic effects of the substituents present. nt-rt.ruechemi.com Activating groups increase the rate of reaction compared to benzene and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction and, with the exception of halogens, direct to the meta position. echemi.com

In this molecule, the positions open for substitution are C4 and C6. The directing influence of each substituent on these positions must be considered:

Methoxy group (-OCH₃) at C2: Strongly activating and ortho-, para-directing. It activates C4 (para) and C6 (ortho).

Nitro group (-NO₂) at C3: Strongly deactivating and meta-directing. It deactivates the entire ring but directs incoming groups to C5 (already substituted) and C1 (already substituted). Its influence on C4 and C6 is primarily deactivating.

Chloro group (-Cl) at C1: Deactivating and ortho-, para-directing. It directs to C5 (para, substituted) and C3 (ortho, substituted).

Chloro group (-Cl) at C5: Deactivating and ortho-, para-directing. It directs to C1 (para, substituted), C3 (ortho, substituted), and C6 (ortho).

The final outcome of an electrophilic substitution would depend on the reaction conditions and the specific electrophile used. However, the combined deactivating effect of the two chlorine atoms and the powerful nitro group generally renders the ring significantly less reactive towards electrophiles compared to benzene. nt-rt.ru The activating effect of the methoxy group may not be sufficient to overcome the deactivation by the other three substituents.

Nucleophilic Reactivity and Substitution at Halogen Positions

Halogens on an aromatic ring that are activated by strongly electron-withdrawing groups can be displaced by nucleophiles through the nucleophilic aromatic substitution (SNAr) mechanism. google.com This reaction proceeds via a two-step process involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

In this compound, both chlorine atoms are positioned ortho and para to the strongly electron-withdrawing nitro group, which is a requirement for SNAr reactions.

The chlorine atom at C1 is ortho to the nitro group.

The chlorine atom at C5 is para to the nitro group.

This arrangement makes both chlorine atoms susceptible to displacement by nucleophiles. The negative charge of the Meisenheimer intermediate is stabilized by the nitro group through resonance. Generally, the para-position is more activated than the ortho-position due to steric hindrance at the ortho site. Thus, it is expected that the chlorine at C5 would be more readily substituted by a nucleophile than the chlorine at C1.

Replacement of Chlorine Atoms by Various Nucleophiles

While specific studies detailing the nucleophilic substitution on this compound are not widespread, the principles of SNAr reactions allow for predictable outcomes. Building blocks with activated halogens are commonly used in the synthesis of functional materials and heterocycles. google.com Typical nucleophiles that can displace activated chlorine atoms include amines, alkoxides, and thiolates. For instance, in related dichloronitrobenzoate compounds, studies have shown that secondary cyclic amines like piperidine (B6355638) and morpholine (B109124) can readily displace a chlorine atom activated by nitro groups. It is therefore highly probable that this compound would react with various nucleophiles, preferentially at the C5 position, to yield a range of substituted products.

Reduction Reactions of the Nitro Group

The reduction of an aromatic nitro group to an amino group is a fundamental and widely used transformation in organic synthesis, providing a route to aniline (B41778) derivatives. This transformation can be achieved using various reducing agents.

Formation of Amino Derivatives

The nitro group of this compound can be reduced to form 3,5-dichloro-2-methoxyaniline. This resulting amine is a valuable synthetic intermediate, as evidenced by its use in the preparation of medicinal compounds. A common and efficient method for this reduction is catalytic hydrogenation. For the structurally analogous compound 3,5-dichloro-4-methoxynitrobenzene, the reduction is effectively carried out using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst in a methanol (B129727) solvent. This method is known for its high efficiency and clean reaction profile.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3,5-dichloro-4-methoxynitrobenzene (analogue) | H₂, 10% Pd/C, in Methanol (MeOH), ~2 hours | 3,5-dichloro-4-methoxyaniline |

Based on this precedent, a similar protocol would be expected to efficiently reduce this compound to 3,5-dichloro-2-methoxyaniline.

Oxidation Reactions of the Methoxy Group

Conversion to Carboxylic Acid Derivatives

A plausible route involves the displacement of one of the chloro substituents by a cyanide ion (CN⁻), a strong nucleophile, to form a benzonitrile (B105546) intermediate. The nitro group, being strongly electron-withdrawing, facilitates this SNAr reaction by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would then yield the corresponding carboxylic acid.

Plausible Reaction Scheme:

Step 1: Nucleophilic Aromatic Substitution with Cyanide this compound is treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The cyanide ion preferentially attacks the carbon atom at either the 1 or 5 position, leading to the displacement of a chloride ion and the formation of a dichloromethoxy-nitrobenzonitrile intermediate. The regioselectivity of this substitution would be influenced by the combined electronic and steric effects of the substituents.

Step 2: Hydrolysis of the Nitrile The resulting benzonitrile derivative is then subjected to hydrolysis. This can be achieved by heating with a strong acid, such as aqueous sulfuric acid (H₂SO₄), or a strong base, like aqueous sodium hydroxide (B78521) (NaOH), followed by acidification. This process converts the cyano group (-CN) into a carboxylic acid group (-COOH), yielding the final carboxylic acid product.

Interactive Data Table: Plausible Reaction Conditions for Carboxylic Acid Synthesis

| Step | Reagents and Conditions | Plausible Product |

| 1. Cyanation | NaCN or KCN, DMSO or DMF, elevated temperature (e.g., 100-150 °C) | 2,5-Dichloro-6-methoxy-4-nitrobenzonitrile |

| 2. Hydrolysis | H₂SO₄ (aq), heat; or NaOH (aq), heat, followed by H₃O⁺ workup | 2,5-Dichloro-6-methoxy-4-nitrobenzoic acid |

Reaction with Biological Molecules and Related Interactions

The electrophilic nature of this compound, conferred by its nitro and chloro substituents, makes it a potential substrate for reaction with biological nucleophiles. Of particular importance is its interaction with glutathione (B108866) (GSH), a tripeptide that plays a central role in the detoxification of xenobiotics. This reaction is often catalyzed by a family of enzymes known as glutathione S-transferases (GSTs).

Studies on the metabolism of various dichloronitrobenzene isomers in animal models have demonstrated the formation of mercapturic acids (N-acetylcysteine conjugates) as major metabolites. nih.gov This metabolic pathway is initiated by the conjugation of the dichloronitrobenzene with GSH. The resulting glutathione conjugate is then sequentially metabolized to a cysteine conjugate and finally to the corresponding mercapturic acid, which is excreted.

The reaction of this compound with the sulfhydryl group of cysteine residues in proteins or peptides like glutathione is a key interaction. The reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion (RS⁻) of a cysteine residue attacks one of the carbon atoms bearing a chlorine atom, displacing it. The presence of the nitro group is crucial for activating the aromatic ring to this nucleophilic attack.

Research on related compounds, such as 1,2-dichloro-4-nitrobenzene, has shown that they are substrates for GSTs. researchgate.netnih.gov These enzymes facilitate the conjugation with glutathione, enhancing the rate of detoxification. It is highly probable that this compound would also serve as a substrate for various GST isozymes.

Interactive Data Table: Reactivity with Biological Nucleophiles

| Biological Molecule | Reactive Site | Reaction Type | Potential Product | Enzyme Involvement |

| Glutathione (GSH) | Cysteine thiol (-SH) | Nucleophilic Aromatic Substitution | S-(5-chloro-2-methoxy-3-nitrophenyl)glutathione | Glutathione S-transferases (GSTs) |

| Cysteine | Thiol (-SH) | Nucleophilic Aromatic Substitution | S-(5-chloro-2-methoxy-3-nitrophenyl)cysteine | Can occur non-enzymatically or via enzymatic processing of the GSH conjugate |

Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms.

Proton NMR analysis of 1,5-Dichloro-2-methoxy-3-nitrobenzene identifies the distinct proton signals corresponding to its molecular structure. The spectrum reveals the electronic environment of the aromatic protons and the protons of the methoxy (B1213986) group. A patent describing a medicinal compound provides ¹H NMR data for this molecule.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.48 | d, J=2.5 Hz | 1H | Ar-H |

| 7.29 | d, J=2.5 Hz | 1H | Ar-H |

This table is based on interpreted data from patent literature.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 153.2 | C-O |

| 149.5 | C-NO₂ |

| 134.8 | C-Cl |

| 128.5 | Ar-C |

| 122.7 | Ar-C |

| 118.9 | C-Cl |

This table represents typical chemical shifts for the assigned carbon atoms and is for illustrative purposes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic peaks corresponding to the vibrational frequencies of specific bonds within the molecule.

Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| ~1530-1550 | N-O asymmetric stretch | Nitro group |

| ~1340-1360 | N-O symmetric stretch | Nitro group |

| ~1250 | C-O-C asymmetric stretch | Aryl ether |

| ~1020-1050 | C-O-C symmetric stretch | Aryl ether |

| ~750-810 | C-Cl stretch | Chloroalkane |

| ~3050-3100 | C-H stretch | Aromatic |

This table is based on generally accepted vibrational frequencies for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro group and the chlorinated benzene ring influences the absorption of ultraviolet and visible light, resulting in a characteristic spectrum. The analysis helps in understanding the electronic structure of the conjugated system.

Mass Spectrometry (LC-MS, UPLC)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometric analysis confirms the molecular mass and provides insights into its fragmentation pathways under ionization. This data is crucial for verifying the compound's identity.

X-ray Structure Determination and Crystallography

X-ray crystallography offers the most definitive evidence of molecular structure by mapping the electron density of a crystalline solid. This technique can determine the precise bond lengths, bond angles, and three-dimensional arrangement of atoms in this compound. Research indicates that the density of similar compounds ranges from 1.4 to 1.7 g/cm³ at temperatures between 173-293 K, using Mo Kα radiation (0.71073 Å). smolecule.com

Advanced Research Applications of 1,5 Dichloro 2 Methoxy 3 Nitrobenzene and Its Derivatives

Applications in Pharmaceutical Synthesis and Drug Discovery Research

The structural framework of 1,5-dichloro-2-methoxy-3-nitrobenzene serves as a foundational component in the synthesis of various pharmaceutical compounds. The presence of reactive sites on the benzene (B151609) ring allows for its incorporation into larger, more complex molecules with potential therapeutic value.

While specific, publicly disclosed Active Pharmaceutical Ingredients (APIs) directly synthesized from this compound are not extensively documented in readily available literature, the broader class of nitroaromatic compounds is crucial in pharmaceutical manufacturing. ikigaicorporation.com These compounds are key building blocks for a variety of drug molecules. The synthesis of APIs often involves multi-step processes where intermediates like this compound are modified to create the final active molecule. For example, related dichloronitrobenzene compounds are used as intermediates in the synthesis of medicinal drugs.

The typical synthetic route involves the reduction of the nitro group to an amine, which is a common precursor for many pharmaceuticals. Additionally, the chlorine atoms can be substituted through nucleophilic aromatic substitution, and the methoxy (B1213986) group can be cleaved to a hydroxyl group, providing further points for molecular modification. These transformations are fundamental in medicinal chemistry for the development of new therapeutic agents.

Table 1: Potential Pharmaceutical Intermediates from this compound

| Derivative | Potential Therapeutic Area |

|---|---|

| 2,4-Dichloro-3-methoxyaniline | Antihypertensive agents |

| 1,5-Dichloro-2-hydroxy-3-nitrobenzene | Various, after further modification |

This table is illustrative of the types of intermediates that can be derived and their potential applications based on the general reactivity of the parent compound.

Research into the biological activity of nitroaromatic compounds suggests a wide range of potential therapeutic applications. ikigaicorporation.com The nitro group itself can be a pharmacophore, contributing to the biological activity of a molecule. For instance, some nitro compounds exhibit antimicrobial properties. The diverse biological activities of nitro compounds also include applications as tranquilizers and antihypertensive agents.

While direct therapeutic applications of this compound are not established, its derivatives are subjects of interest in drug discovery. The combination of the dichloro and nitro substituents on a methoxybenzene ring presents a unique electronic and steric profile that could be explored for interactions with biological targets. Research has shown that substituted dichloronitrobenzene derivatives exhibit antimicrobial potential.

Agrochemical Development and Related Research

The field of agrochemicals represents a significant area of application for this compound and its derivatives. These compounds have been investigated for their potential to control pests and unwanted vegetation in agricultural settings.

A key application of derivatives of this compound is in the development of pesticides. A US patent has described the synthesis of 2,4-dichloro-3-methoxy-6-nitrophenol and 2,6-dichloro-3-methoxy-4-nitrophenol from the hydrolysis of a related tetrachloronitrobenzene. These resulting compounds have been identified as active herbicides, fungicides, and insecticides. smolecule.com This demonstrates the direct utility of the dichloromethoxy-nitrophenol scaffold in creating agrochemically active molecules. Dichloronitrobenzenes are used as precursors in the synthesis of dichloroanilines, which are widely used in the production of pesticides and herbicides. nih.gov

Table 2: Agrochemically Active Derivatives

| Compound | Activity |

|---|---|

| 2,4-dichloro-3-methoxy-6-nitrophenol | Herbicide, Fungicide, Insecticide smolecule.com |

While there is no direct evidence in the searched literature of this compound being used as a lumber preservative, other chlorinated and nitro-containing organic compounds have been utilized for this purpose. For example, pentachlorophenol, a chlorinated phenol, has been used historically as a wood preservative. The structural similarities suggest that derivatives of this compound could potentially be investigated for similar applications, although specific research in this area is not currently available.

Materials Science Research

In the realm of materials science, nitroaromatic compounds, including derivatives of nitrobenzene (B124822), are utilized as precursors in the synthesis of polymers. ikigaicorporation.com The nitro group can be chemically transformed to other functional groups, such as amines, which are then used as monomers in polymerization reactions. For example, the reduction of nitro compounds to diamines is a common method to produce monomers for polyamides and polyimides, which are high-performance polymers with excellent thermal and mechanical properties.

While specific applications of this compound in materials science are not well-documented in the available search results, its potential as a monomer precursor exists. The presence of two chlorine atoms and a modifiable nitro group could allow for its incorporation into polymer backbones to impart specific properties such as flame retardancy or altered solubility.

Organic Electronic Devices

The development of organic electronic devices relies on materials with tailored electronic properties. While direct studies on this compound in this context are not documented, its molecular structure suggests potential utility. The benzene core, substituted with both electron-withdrawing (nitro and chloro groups) and electron-donating (methoxy group) moieties, is a common design motif in organic semiconductors. This "push-pull" electronic structure can facilitate intramolecular charge transfer, a key process in the functioning of many organic electronic components.

Derivatives of nitrobenzene are explored for their potential in organic electronics. The specific arrangement of substituents on the benzene ring in this compound could be leveraged to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for efficient charge injection and transport in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Table 1: Potential Applications of Substituted Nitrobenzenes in Organic Electronics

| Device Type | Potential Role of Substituted Nitrobenzenes | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport layer (ETL) or host material | The electron-withdrawing nature of the nitro group can enhance electron mobility. |

| Organic Photovoltaics (OPVs) | Acceptor material | The electronic structure can be tuned to match the energy levels of donor materials for efficient charge separation. |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor | The presence of multiple electron-withdrawing groups can promote n-type (electron) conduction. |

Investigation of Fluorescent Properties

The nitro group is well-known as a fluorescence quencher due to its strong electron-withdrawing nature, which can promote non-radiative decay pathways. Consequently, many nitroaromatic compounds exhibit weak or no fluorescence. However, the field of fluorescent chromophores containing nitro groups has seen growth, revealing that under certain structural conditions, these molecules can be emissive. The fluorescence properties of nitro-substituted compounds are highly dependent on their molecular structure, the nature of other substituents, and the solvent environment.

For a molecule like this compound, any potential fluorescence would be significantly influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro and chloro groups. This intramolecular charge transfer character can sometimes lead to the population of emissive excited states. Research on other nitro-containing dyes has shown that strategic placement of functional groups can lead to significant fluorescence quantum yields. For instance, some metal-organic frameworks have been designed to detect nitrobenzene through fluorescence quenching, highlighting the strong interaction of the nitro group with its electronic environment.

Table 2: Factors Influencing the Fluorescent Properties of Nitroaromatic Compounds

| Factor | Influence on Fluorescence |

| Position of Nitro Group | Can significantly alter the electronic transitions and quenching efficiency. |

| Presence of Donor Groups | Can create intramolecular charge transfer states that may be emissive. |

| Solvent Polarity | Can affect the energy of excited states and influence radiative vs. non-radiative decay rates. |

| Molecular Rigidity | A more rigid structure can decrease non-radiative decay and enhance fluorescence. |

Third-Order Nonlinear Optical Applications

Materials with strong third-order nonlinear optical (NLO) properties are in demand for applications in photonics, such as optical switching and data processing. The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of delocalized π-electrons and significant changes in dipole moment upon excitation. Organic molecules with donor-acceptor substituents on an aromatic ring often exhibit enhanced NLO properties.

The structure of this compound, featuring a methoxy donor group and nitro and chloro acceptor groups, suggests that it could possess a significant third-order NLO response. The interaction between these groups facilitates intramolecular charge transfer, which can lead to large hyperpolarizability values. Studies on similar molecules, like nitroanilines, have demonstrated that the arrangement of donor and acceptor groups is crucial in determining the magnitude of the NLO effect. nih.gov The third-order NLO properties of benzene derivatives can be influenced by the side groups, which affect the energy gaps. nih.gov The addition of strong electron-withdrawing groups can narrow these energy levels. nih.gov

Table 3: Comparison of NLO Properties in Substituted Benzenes

| Compound | Key Structural Feature | Relative Third-Order NLO Response |

| Benzene | Unsubstituted π-system | Baseline |

| Nitrobenzene | Acceptor group | Enhanced |

| Aniline (B41778) | Donor group | Enhanced |

| Nitroaniline | Donor-Acceptor pair | Significantly Enhanced nih.gov |

Environmental Chemistry and Degradation Studies

Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants due to their widespread use in the synthesis of pesticides, dyes, and pharmaceuticals. Their recalcitrance to degradation is attributed to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring.

Microbial Degradation of Nitrobenzene Derivatives

The biodegradation of chlorinated nitroaromatic compounds has been a subject of extensive research. Several bacterial strains have been isolated that can utilize these compounds as a source of carbon, nitrogen, and energy. The initial step in the aerobic degradation of many nitroaromatics is an attack by dioxygenase enzymes. researchgate.net This often results in the removal of the nitro group as nitrite and the formation of a catechol derivative. nih.gov

In the case of dichloronitrobenzene isomers, bacteria such as Diaphorobacter sp. have been shown to initiate degradation through the action of a nitroarene dioxygenase. researchgate.net The resulting dichlorocatechol is then further metabolized through ring-cleavage pathways. The presence of a methoxy group in this compound would likely influence the metabolic pathway, potentially requiring specific enzymatic machinery for its cleavage.

Table 4: Key Enzymes and Pathways in the Microbial Degradation of Chlorinated Nitroaromatics

| Enzyme/Pathway | Function | Example Substrates |

| Nitroarene Dioxygenase | Initial oxidative attack on the aromatic ring, often leading to nitro group removal. researchgate.netnih.gov | Nitrobenzene, Dinitrotoluenes, Dichloronitrobenzenes researchgate.net |

| Chlorocatechol Dioxygenase | Cleavage of the aromatic ring of chlorocatechol intermediates. | 3-Chlorocatechol, 4-Chlorocatechol |

| Reductive Pathways | Reduction of the nitro group to an amino group. | Various nitroaromatics |

Removal from Aqueous and Soil Phases

The contamination of soil and water with chlorinated nitroaromatic compounds poses a significant environmental challenge. oup.com Bioremediation, which utilizes the metabolic capabilities of microorganisms, is considered a cost-effective and environmentally friendly approach for the cleanup of contaminated sites. Bioaugmentation, the introduction of specific microbial strains with desired degradation capabilities, has been successfully applied to soils contaminated with compounds like 4-chloronitrobenzene. oup.com

In addition to biological methods, various physicochemical techniques can be employed for the removal of these pollutants from water. These include adsorption on materials like activated carbon or biochar, and advanced oxidation processes. Another approach involves the use of nanoscale zero-valent iron (nZVI), which can reductively dechlorinate and reduce the nitro group of these compounds. mdpi.com The choice of remediation strategy depends on factors such as the concentration of the pollutant, the environmental matrix (soil or water), and site-specific conditions. Permeable reactive barriers (PRBs) containing reactive materials like iron and copper have also shown effectiveness in remediating groundwater contaminated with chlorobenzene. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 1,5-Dichloro-2-methoxy-3-nitrobenzene, and how can reaction conditions be optimized for yield?

Synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

- Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at the 1 and 5 positions, guided by the directing effects of the nitro and methoxy groups.

- Methoxy introduction : Methoxylation via nucleophilic aromatic substitution (e.g., using NaOCH₃ under reflux in a polar aprotic solvent like DMF).

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) can improve yield (>85%) and purity (>97%). Reaction monitoring via TLC or GC-MS is critical .

Q. How can researchers confirm the structural identity and purity of this compound using analytical techniques?

- Melting Point (MP) : Compare observed MP (e.g., 116–118°C for analogous chloro-nitroanisoles) with literature values .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy singlet at ~3.9 ppm, aromatic protons split by nitro/chloro groups) .

- IR : Detect nitro (1520–1350 cm⁻¹ asymmetric stretching) and methoxy (2850–2800 cm⁻¹) functional groups.

- Chromatography : HPLC/GC with UV detection for purity assessment (>97%) .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

- Light sensitivity : Store in amber glass vials to prevent photodegradation of the nitro group.

- Moisture control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the methoxy group.

- Temperature : Maintain at 2–8°C in a flammables cabinet, as nitro compounds are thermally unstable .

Advanced Research Questions

Q. What strategies can be employed to resolve conflicting spectral data (e.g., NMR, IR) observed during the characterization of this compound?

- Cross-validation : Combine multiple techniques (e.g., 2D NMR, high-resolution MS) to resolve ambiguities in peak assignments.

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., using Gaussian) to predict NMR/IR spectra and compare with experimental data.

- Literature benchmarking : Consult databases like Reaxys or PubChem for analogous compounds’ spectral profiles .

Q. How does the electronic effect of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Nitro group : Strong electron-withdrawing effect activates the ring for NAS at positions ortho/para to itself.

- Methoxy group : Electron-donating via resonance, but steric hindrance at the 2-position directs substitution to the 4 or 6 positions.

- Chloro groups : Moderate deactivation but can participate in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) predict regioselectivity trends .

Q. What advanced computational methods are applicable to predict the physicochemical properties or biological activity of derivatives of this compound?

- DFT : Calculate electron density maps, HOMO-LUMO gaps, and electrostatic potentials to predict reactivity and stability.

- Molecular docking : Screen derivatives for binding affinity to target enzymes (e.g., nitroreductases) using AutoDock Vina or Schrödinger Suite.

- QSAR modeling : Corrogate substituent effects with biological activity using datasets from ChEMBL or PubChem BioAssay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。